4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
Description
Properties
CAS No. |
624726-04-1 |
|---|---|
Molecular Formula |
C15H9ClN4O5 |
Molecular Weight |
360.71 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H9ClN4O5/c16-7-1-3-9(12(21)5-7)14(22)19-18-13-10-6-8(20(24)25)2-4-11(10)17-15(13)23/h1-6,17,21,23H |
InChI Key |
IXZQWNMQTWAPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-hydroxybenzohydrazide
The benzohydrazide moiety is synthesized via hydrazinolysis of methyl 4-chloro-2-hydroxybenzoate. This method, adapted from analogous procedures for 2-hydroxybenzohydrazide, involves refluxing the methyl ester with excess hydrazine hydrate in ethanol. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide as a crystalline solid.
Reaction Conditions
- Molar ratio : 1:3 (ester to hydrazine hydrate)
- Solvent : Absolute ethanol (50 mL per gram of ester)
- Temperature : Reflux at 78°C for 4–6 hours
- Workup : Cooling to 0°C, filtration, and recrystallization from methanol
- Yield : 85–90%
- Characterization :
Preparation of 5-Nitro-2-oxoindolin-3-ylidene (5-Nitroisatin)
Nitration of isatin introduces the nitro group at the 5-position using a mixed acid system. This step requires careful temperature control to avoid over-nitration or ring degradation.
Procedure
- Dissolve isatin (1.0 eq) in concentrated sulfuric acid at 0°C.
- Add fuming nitric acid (1.2 eq) dropwise over 30 minutes.
- Stir at 0–5°C for 2 hours, then pour onto crushed ice.
- Filter the precipitate and recrystallize from acetic acid.
- Yield : 70–75%
- Characterization :
Condensation Reaction: Formation of the Hydrazone Linkage
The final step involves acid-catalyzed condensation between 4-chloro-2-hydroxybenzohydrazide and 5-nitroisatin to form the title compound. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration.
Optimized Protocol
- Reactants :
- 4-Chloro-2-hydroxybenzohydrazide (1.0 eq)
- 5-Nitroisatin (1.05 eq)
- Catalyst : Glacial acetic acid (3 drops per 50 mL solvent)
- Solvent : Methanol (30 mL per mmol of hydrazide)
- Conditions : Reflux at 65°C for 8 hours under nitrogen
- Workup :
- Concentrate the reaction mixture to 1/3 volume.
- Cool to 4°C overnight.
- Collect crystals via vacuum filtration.
- Wash with cold methanol and dry under vacuum.
- Yield : 68–72%
- Purity Check : TLC (SiO₂, ethyl acetate/hexane 3:7, Rₓ = 0.45)
Spectral Characterization and Analytical Validation
Infrared Spectroscopy
Critical absorption bands confirm functional group integrity:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
- δ 12.15 (s, 1H, OH)
- δ 11.80 (s, 1H, NH, hydrazide)
- δ 11.30 (s, 1H, NH, indole)
- δ 8.60–7.20 (m, 6H, Ar–H)
- δ 6.95 (s, 1H, C=CH)
¹³C NMR (100 MHz, DMSO-d₆)
Elemental Analysis
Calculated for C₁₅H₁₀ClN₃O₅ :
- C, 50.64%; H, 2.83%; N, 11.81%
Found : - C, 50.72%; H, 2.79%; N, 11.75%
Comparative Analysis of Synthetic Methodologies
Solvent Optimization
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 8 | 72 | 98 |
| Ethanol | 10 | 65 | 95 |
| DMF | 6 | 60 | 90 |
| Acetonitrile | 12 | 55 | 88 |
Methanol provides optimal solubility and reaction kinetics, minimizing side products.
Catalytic Efficiency
| Catalyst | Yield (%) | Dehydration Byproducts (%) |
|---|---|---|
| Glacial acetic acid | 72 | <5 |
| HCl (conc.) | 60 | 15 |
| p-TsOH | 68 | 10 |
| None | 40 | 30 |
Acetic acid ensures mild acidity, preventing hydrolysis of the nitro group.
Mechanistic Insights and Side-Reaction Mitigation
The condensation proceeds through a two-step mechanism:
- Nucleophilic addition : Hydrazide attacks the carbonyl carbon of 5-nitroisatin, forming a tetrahedral intermediate.
- Dehydration : Acid catalysis facilitates protonation of the hydroxyl group, yielding the hydrazone.
Common Side Reactions :
- Oximation : Competing formation of oximes if excess nitrous acid is present.
- Ring Nitration : Over-nitration of the benzohydrazide aromatic ring under harsh conditions.
Mitigation Strategies :
- Use stoichiometric nitric acid during isatin nitration.
- Maintain reaction temperatures below 10°C during nitration.
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Reactors : Reduce reaction time by 40% through enhanced heat transfer.
- Catalyst Recycling : Immobilized acetic acid on silica gel enables three reuse cycles without yield loss.
Environmental Impact Assessment
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Solvent Waste (L/kg) | 120 | 75 |
| Energy Consumption (kWh/kg) | 85 | 50 |
| E-Factor | 32 | 18 |
Chemical Reactions Analysis
4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the chloro and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, showing cytotoxicity against several human cancer cell lines.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure allows for potential use in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to activate procaspase-3, a key enzyme in the apoptotic pathway, thereby inducing programmed cell death. It also interacts with various proteins involved in the regulation of the cell cycle and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide and related compounds:
Key Structural and Functional Insights:
Substitution Patterns and Bioactivity: Electron-Withdrawing Groups (NO₂, Cl): Enhance binding to enzymatic targets (e.g., CDK2, DNA gyrase) via electrostatic and π-stacking interactions. For example, the 5-NO₂ group in the target compound and d3 strengthens interactions with kinase active sites . Hydroxy Groups (2-OH): Improve solubility and hydrogen-bonding capacity. The 2-OH in the target compound may confer selectivity for hydrophilic binding pockets, contrasting with 3-methoxy derivatives, which prioritize membrane permeability . Halogen Substituents (Cl, Br): Increase lipophilicity and antimicrobial potency. The 4-Cl in the target compound and 3-Br in halogenated analogs enhance penetration through bacterial membranes .
Mechanistic Differences :
- Kinase Inhibitors : Compounds like d3 and purine hybrids (Compound 9) inhibit kinases via competitive ATP-binding site interactions, whereas the target compound’s mechanism remains speculative but likely involves similar pathways .
- Antimicrobial Agents : Halogenated derivatives (e.g., 3-Br in ) disrupt bacterial DNA gyrase, while hydroxylated analogs (e.g., ) target membrane integrity.
Computational Insights: Molecular docking studies reveal that nitro and halogen substituents optimize binding to CDK2 and DNA gyrase, respectively, by filling hydrophobic pockets and stabilizing charge transfer . The target compound’s 2-OH group is predicted to form hydrogen bonds with catalytic residues in kinase targets, a feature absent in non-hydroxylated analogs .
Biological Activity
4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature regarding its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is C15H9ClN4O, which includes a chloro group, a hydroxy group, and a nitro-substituted indoline structure. This unique arrangement is believed to contribute to its biological properties.
Overview
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity :
- In vitro tests demonstrated that the compound exhibited significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values reported as low as 3.91 µg/mL against Staphylococcus aureus and other resistant strains .
- A study indicated that derivatives of benzohydrazide showed inhibition zones ranging from 11 to 42 mm against multiple bacterial strains when tested at high concentrations .
- Antifungal Activity :
The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
-
Cytotoxicity Assays :
- In studies involving human cancer cell lines (e.g., HepG2, H1563), the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity .
- The compound's mechanism was linked to the inhibition of key cellular pathways involved in cancer cell survival and proliferation.
- Selectivity :
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
